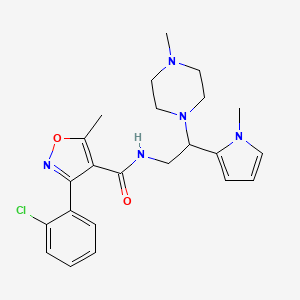
3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H28ClN5O2 and its molecular weight is 441.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring, which is often associated with various biological activities. The presence of the chlorophenyl and piperazine moieties enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 4.5 | Inhibition of protein synthesis |
Studies suggest that the compound induces apoptosis in cancer cells by activating intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death . Additionally, it has been reported to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It effectively halts cell cycle progression, particularly at the G2/M checkpoint, which is vital for cancer therapies targeting rapidly dividing cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells, which can contribute to their anticancer effects .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, reporting an IC50 value of 5 µM, indicating potent cytotoxicity . The study also noted a significant increase in apoptotic markers.
- HeLa Cell Analysis : Another investigation focused on HeLa cervical cancer cells, revealing an IC50 value of 3.8 µM and confirming that the compound causes G2/M phase arrest through flow cytometry analysis .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2/c1-16-21(22(26-31-16)17-7-4-5-8-18(17)24)23(30)25-15-20(19-9-6-10-28(19)3)29-13-11-27(2)12-14-29/h4-10,20H,11-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVGQSLCKMKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=CN3C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














